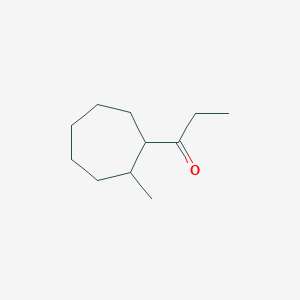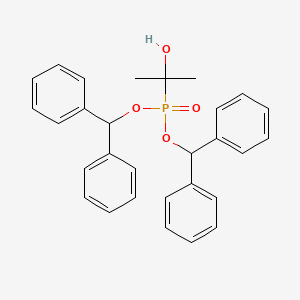
5-Hydroxy-4,4-diphenylhexan-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Hydroxy-4,4-diphenylhexan-3-one is an organic compound with the molecular formula C18H18O2 It is characterized by the presence of a hydroxy group (-OH) and a ketone group (C=O) on a hexane backbone, with two phenyl groups attached to the fourth carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-4,4-diphenylhexan-3-one typically involves the following steps:
Aldol Condensation: The initial step involves the aldol condensation of benzaldehyde with acetone in the presence of a base such as sodium hydroxide. This reaction forms 4,4-diphenyl-3-buten-2-one.
Hydroboration-Oxidation: The next step is the hydroboration-oxidation of 4,4-diphenyl-3-buten-2-one using borane (BH3) followed by hydrogen peroxide (H2O2) and sodium hydroxide (NaOH). This step introduces the hydroxy group at the fifth carbon position, resulting in this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
5-Hydroxy-4,4-diphenylhexan-3-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of 5-oxo-4,4-diphenylhexanoic acid.
Reduction: Formation of 5-hydroxy-4,4-diphenylhexanol.
Substitution: Formation of brominated or nitrated derivatives of the phenyl groups.
Aplicaciones Científicas De Investigación
5-Hydroxy-4,4-diphenylhexan-3-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mecanismo De Acción
The mechanism of action of 5-Hydroxy-4,4-diphenylhexan-3-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes and receptors involved in metabolic pathways.
Pathways Involved: The compound can modulate signaling pathways related to inflammation and pain, potentially inhibiting the activity of enzymes like cyclooxygenase (COX).
Comparación Con Compuestos Similares
Similar Compounds
4,4-Diphenylhexan-3-one: Lacks the hydroxy group, making it less reactive in certain chemical reactions.
5-Hydroxy-4,4-diphenylpentan-3-one: Has a shorter carbon chain, affecting its physical and chemical properties.
Uniqueness
5-Hydroxy-4,4-diphenylhexan-3-one is unique due to the presence of both hydroxy and ketone functional groups on a hexane backbone with two phenyl groups
Propiedades
Número CAS |
89867-91-4 |
|---|---|
Fórmula molecular |
C18H20O2 |
Peso molecular |
268.3 g/mol |
Nombre IUPAC |
5-hydroxy-4,4-diphenylhexan-3-one |
InChI |
InChI=1S/C18H20O2/c1-3-17(20)18(14(2)19,15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-14,19H,3H2,1-2H3 |
Clave InChI |
UNQBGXSARLDYNF-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)C(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Propan-2-yl {3-ethyl-4-[(prop-2-yn-1-yl)oxy]phenyl}carbamate](/img/structure/B14377103.png)
![3-[(3-Iodoprop-2-yn-1-yl)oxy]butan-2-ol](/img/structure/B14377108.png)


![2-[(3-Nitrobenzoyl)oxy]benzoic acid](/img/structure/B14377129.png)
![8-{(E)-[(3-Nitrophenyl)methylidene]amino}naphthalene-1-sulfonic acid](/img/structure/B14377136.png)
![2,2,2-Trichloro-N,N-diethyl-1-[(trimethylgermyl)oxy]ethan-1-amine](/img/structure/B14377139.png)
![2-[1-(Thiophen-2-yl)ethylidene]-1,3-dithiane](/img/structure/B14377149.png)

![[Benzyl(phenyl)amino]propanedioic acid](/img/structure/B14377153.png)
![1-[2-(Methanesulfinyl)ethyl]-4-phenylimidazolidin-2-one](/img/structure/B14377161.png)



